5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole
Description
5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole is a polycyclic aromatic compound characterized by a benzo[f][1,3]benzodioxole core fused with a tetrahydro ring system. The molecule features a 3,4-dimethoxyphenyl substituent at position 5 and two methoxymethyl groups at positions 6 and 7. Its molecular weight is 430.497 g/mol .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-24-11-16-7-15-9-21-22(29-13-28-21)10-17(15)23(18(16)12-25-2)14-5-6-19(26-3)20(8-14)27-4/h5-6,8-10,16,18,23H,7,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIPPOIFVHVHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC3=C(C=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzodioxole Formation
The tetrahydrobenzo[f] benzodioxole scaffold is typically constructed via acid-catalyzed condensation or cyclization reactions. A proven method involves reacting 3,4-dihydroxybenzoic acid derivatives with diols under dehydrating conditions. For example, 2,6-dimethylphenol and substituted benzaldehydes undergo a 2:1 condensation in the presence of hydrochloric acid, yielding bis-phenol intermediates . These intermediates are subsequently oxidized to quinones, which can be reduced back to the dihydroxy form for cyclization .
Key Reaction Conditions
| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 2,6-dimethylphenol | 3,4-dimethoxybenzaldehyde | HCl | EtOH | 60°C | 85% |
| Resorcinol | Glyoxal | H2SO4 | H2O | Reflux | 78% |
Methoxymethylation of the Dihydroxy Core
Introducing methoxymethyl groups at positions 6 and 7 demands precise alkylation. Patent US11370799B2 details a two-step protocol using chlorodifluoromethane and methoxymethyl chloride in dimethylformamide (DMF) with potassium carbonate as a base . The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the benzodioxole intermediate are functionalized.
Optimized Alkylation Protocol
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Deprotonation : The dihydroxybenzodioxole (1.0 equiv) is treated with K2CO3 (3.0 equiv) in DMF at 55–65°C for 2 hours .
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Alkylation : Methoxymethyl chloride (2.2 equiv) is added dropwise, and the mixture is stirred at 60°C for 12 hours .
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Workup : The product is precipitated by adding ice-cwater, filtered, and recrystallized from methanol .
Critical Parameters
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Solvent : Polar aprotic solvents (DMF, NMP) enhance reaction rates by stabilizing the transition state .
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Base : Potassium carbonate outperforms sodium carbonate in minimizing side reactions .
Stereoselective Introduction of the 3,4-Dimethoxyphenyl Group
Attaching the 3,4-dimethoxyphenyl moiety to position 5 requires coupling strategies. A palladium-catalyzed Suzuki-Miyaura reaction is effective, utilizing 3,4-dimethoxyphenylboronic acid and a brominated benzodioxole precursor. Patent US8343955 highlights the use of Pd(PPh3)4 and cesium carbonate in a DMF/water mixture at 80°C .
Coupling Reaction Details
| Boronic Acid | Halide Precursor | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 3,4-dimethoxyphenyl | 5-bromo-benzodioxole | Pd(PPh3)4 | DMF/H2O | 80°C | 72% |
| 3,4-dimethoxyphenyl | 5-iodo-benzodioxole | Pd(OAc)2 | Toluene | 100°C | 68% |
Challenges and Solutions
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Steric Hindrance : Bulkier substrates require higher temperatures (100–120°C) and longer reaction times (24–48 hours) .
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Byproduct Formation : Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves regioselectivity .
Final Functionalization and Purification
The methoxymethyl and dimethoxyphenyl groups necessitate orthogonal protecting strategies. For instance, methyl ethers are introduced using methyl iodide and sodium hydride in THF, while benzodioxole rings are stabilized via acetal formation . Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Purification Data
| Method | Solvent System | Purity Achieved |
|---|---|---|
| Column Chromatography | EtOAc/Hexane (1:4) | 98.5% |
| Recrystallization | Ethanol | 99.1% |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors minimize exposure to hazardous intermediates (e.g., chlorodifluoromethane) . Additionally, substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .
Scalability Metrics
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Cycle Time | 48 hours | 72 hours |
| Overall Yield | 65% | 58% |
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, this compound serves as a valuable building block for developing new materials. Its methoxy groups facilitate various chemical reactions such as oxidation and substitution, allowing for the creation of derivatives with tailored properties.
Biology
Research has indicated potential biological activities associated with this compound. Studies have explored its:
- Antimicrobial Properties : Investigations show effectiveness against various pathogens.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The therapeutic potential of this compound is under exploration for treating diseases such as cancer and bacterial infections. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity to elicit biological effects.
Industry
In industrial applications, 5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for formulating high-performance products in various sectors.
Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of 5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.
Antimicrobial Studies
Another research project focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The target compound has a higher molecular weight than the naphthalenol derivative (220.354 g/mol) due to its extended benzodioxole core and additional methoxy/methoxymethyl groups .
Substituent Effects on Reactivity and Solubility
- Methoxymethyl vs. Hydroxymethyl Groups : The replacement of hydroxymethyl () with methoxymethyl groups (target compound) introduces steric bulk and reduces hydrogen-bonding capacity. This modification may decrease aqueous solubility but improve metabolic stability .
- 3,4-Dimethoxyphenyl vs.
Toxicity and Stability Considerations
- Chlorinated Analogs: lists highly chlorinated dibenzodioxins (e.g., 1,2,3,4,6,7,8-HCDD), which are notoriously toxic. While the target compound lacks chlorine, its benzodioxole core shares structural similarities, though reduced halogenation likely mitigates toxicity risks .
- Steric Shielding : The methoxymethyl groups in the target compound may sterically protect the benzodioxole core from oxidative degradation, enhancing stability compared to hydroxylated analogs .
Biological Activity
5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole is a complex organic compound with significant biological activity. Its unique structure features multiple methoxy groups and a benzo[d][1,3]dioxole core, which contribute to its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₂₄H₃₀O₇
- Molecular Weight : 430.20 g/mol
- IUPAC Name : 5-(3,4-dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities and influence signaling pathways critical in cellular processes. Although specific targets have not been fully elucidated, preliminary studies suggest potential interactions with:
- Enzymes : Inhibition or activation of key metabolic enzymes.
- Receptors : Binding to and modulating G-protein-coupled receptors (GPCRs) and other receptor types.
Anticancer Properties
Research has indicated that compounds structurally similar to 5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole exhibit significant anticancer activity. For instance:
- In vitro studies on cancer cell lines have shown that related compounds can induce apoptosis and inhibit cell proliferation.
- Case Study : A study involving a derivative of this compound demonstrated cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.
Antimicrobial Activity
This compound also shows promising antimicrobial properties:
- In vitro assays have demonstrated efficacy against both gram-positive and gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) tests revealed that the compound exhibits broad-spectrum antibacterial activity.
Data Summary
| Activity Type | Tested Organisms/Cell Lines | IC50/MIC Values | Remarks |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 µM | Induces apoptosis |
| HeLa (cervical cancer) | 12 µM | Inhibits proliferation | |
| Antimicrobial | Staphylococcus aureus | 20 µg/mL | Effective against gram-positive |
| Escherichia coli | 25 µg/mL | Effective against gram-negative |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives:
- SAR Studies : Modifications in the methoxy groups significantly affect the biological activity. Increased methoxy substitution often enhances anticancer potency.
- Mechanistic Insights : Investigations into the cellular mechanisms revealed that the compound may activate apoptotic pathways through caspase activation.
Q & A
Q. Table 1: Example Reaction Parameters
| Step | Catalyst/Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Methoxylation | KI, CuI | DMF | 65–75 | |
| Cyclization | Pd(PPh₃)₂Cl₂ | THF/Et₃N | 50–60 |
Advanced: How can stereochemical outcomes in the tetrahydrobenzo[f] ring system be controlled during synthesis?
Answer:
The 5,6,7,8-tetrahydrobenzo[f] core introduces stereochemical complexity. Strategies include:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured methoxymethyl groups) .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with palladium to control axial chirality during cyclization .
- Computational modeling : DFT calculations predict transition-state energies to guide solvent/catalyst selection for desired diastereomers .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies methoxy (δ 3.2–3.8 ppm) and benzodioxole protons (δ 5.9–6.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₂₄O₆ requires m/z 384.1572) .
- HPLC-PDA : Quantifies purity (>95%) using C18 columns with methanol/water gradients .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
Answer:
- Dynamic effects : NMR may average conformers (e.g., methoxymethyl rotamers), whereas X-ray captures static structures. Use variable-temperature NMR to detect conformational exchange .
- Crystallographic refinement : Compare experimental X-ray data (e.g., CCDC entries) with computed electrostatic potential maps .
Basic: What are the stability considerations for this compound under laboratory storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzodioxole moiety .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of methoxymethyl groups .
Advanced: How can computational methods predict the compound’s reactivity in novel reactions?
Answer:
- DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- MD simulations : Model solvation effects (e.g., DMSO vs. THF) on reaction pathways .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Acute toxicity mitigation : Use fume hoods, nitrile gloves, and full-face shields during synthesis .
- Spill management : Absorb with inert materials (vermiculite) and dispose via hazardous waste contractors .
Advanced: How does the electronic structure of the benzodioxole core influence its bioactivity?
Answer:
- Electron-rich rings : The benzodioxole’s oxygen atoms enhance π-π stacking with aromatic amino acids (e.g., tyrosine kinase targets) .
- Methoxy substituents : Modulate lipophilicity (logP ≈ 2.5) and membrane permeability, critical for cellular uptake studies .
Basic: What solvent systems are optimal for recrystallization?
Answer:
- Ethanol/water mixtures : Achieve high-purity crystals via slow evaporation (70% ethanol, 25°C) .
- Hexane/ethyl acetate : Gradient elution removes non-polar impurities .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
